![molecular formula C15H25OP B12596873 3-[(Di-tert-butylphosphanyl)methyl]phenol CAS No. 646069-73-0](/img/structure/B12596873.png)
3-[(Di-tert-butylphosphanyl)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Di-tert-butylphosphanyl)methyl]phenol is an organic compound that features a phenol group substituted with a di-tert-butylphosphanyl methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Di-tert-butylphosphanyl)methyl]phenol typically involves the reaction of a phenol derivative with a di-tert-butylphosphanyl methylating agent. One common method involves the nucleophilic substitution of a chloromethyl phenol with di-tert-butylphosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the phosphine group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-[(Di-tert-butylphosphanyl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phosphanyl group can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reactions typically involve nucleophiles like alkyl halides and aryl halides under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Various substituted phenols and phosphanyl derivatives.
Scientific Research Applications
3-[(Di-tert-butylphosphanyl)methyl]phenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the synthesis of advanced materials and as a stabilizer in polymer production.
Mechanism of Action
The mechanism of action of 3-[(Di-tert-butylphosphanyl)methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites, while the phosphanyl group can coordinate with metal ions, influencing the activity of metalloenzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butylphenol: Known for its antioxidant properties and used as a stabilizer in plastics.
2-(Di-tert-butylphosphino)biphenyl: Utilized in palladium-catalyzed cross-coupling reactions.
Uniqueness
3-[(Di-tert-butylphosphanyl)methyl]phenol is unique due to the presence of both a phenol and a phosphanyl group, which allows it to participate in a wider range of chemical reactions and applications compared to similar compounds. Its dual functionality makes it a versatile compound in both research and industrial applications .
Properties
CAS No. |
646069-73-0 |
|---|---|
Molecular Formula |
C15H25OP |
Molecular Weight |
252.33 g/mol |
IUPAC Name |
3-(ditert-butylphosphanylmethyl)phenol |
InChI |
InChI=1S/C15H25OP/c1-14(2,3)17(15(4,5)6)11-12-8-7-9-13(16)10-12/h7-10,16H,11H2,1-6H3 |
InChI Key |
CJLSSFZDVHOPPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P(CC1=CC(=CC=C1)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


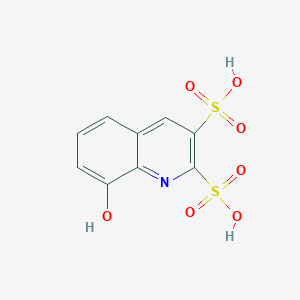
![2-[(Benzenesulfonyl)methyl]-3-methylbut-2-enenitrile](/img/structure/B12596800.png)
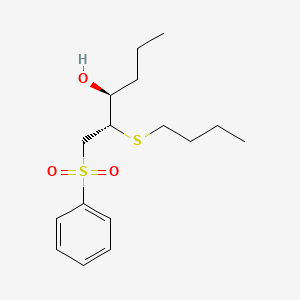

![5-Chloro-2-hydroxy-N-[3-(2-phenoxyethyl)phenyl]benzamide](/img/structure/B12596825.png)
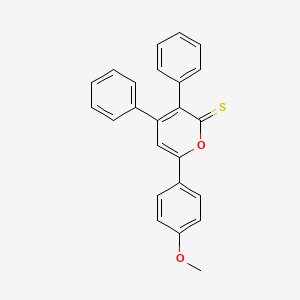
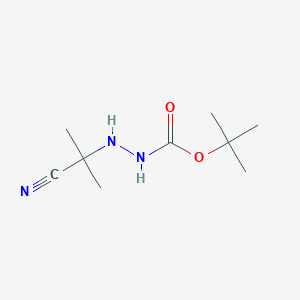
![(1R,4R)-2,5-dibenzylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B12596840.png)
![2,6-Dibromo-4-[2-(cyclopenta-2,4-dien-1-yl)propan-2-yl]phenol](/img/structure/B12596844.png)


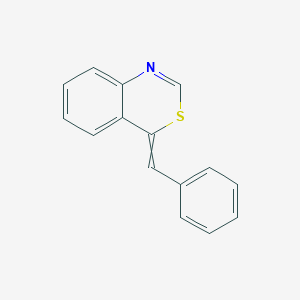

![2-{[4-Butyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B12596868.png)
